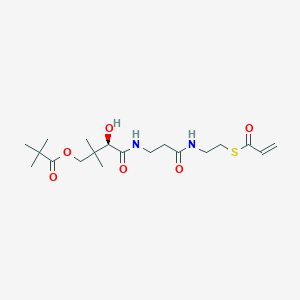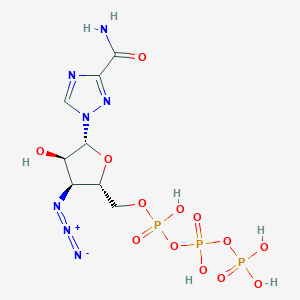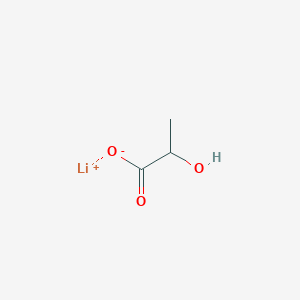![molecular formula C10H6N2O B047080 9H-Imidazo[1,2-a]indol-9-one CAS No. 120614-25-7](/img/structure/B47080.png)
9H-Imidazo[1,2-a]indol-9-one
Overview
Description
9H-Imidazo[1,2-a]indol-9-one is a heterocyclic compound that features a fused imidazole and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9H-Imidazo[1,2-a]indol-9-one involves a copper-catalyzed three-component reaction. This method uses indole-2-carboxaldehydes, aromatic aldehydes, and ammonium acetate under copper catalysis conditions. Oxygen is used as the sole oxidant in this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed synthesis method mentioned above can be adapted for large-scale production due to its efficiency and use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions: 9H-Imidazo[1,2-a]indol-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen as the oxidant in the presence of a copper catalyst.
Substitution: It can participate in substitution reactions, particularly at the indole ring positions.
Common Reagents and Conditions:
Oxidation: Copper catalysts and oxygen are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketone derivatives .
Scientific Research Applications
9H-Imidazo[1,2-a]indol-9-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 9H-Imidazo[1,2-a]indol-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,9a-Tetrahydro-9H-imidazo[1,2-a]indoles: These compounds share a similar core structure but differ in their degree of saturation and functional groups.
Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazole ring fused with a pyrimidine ring instead of an indole ring.
Uniqueness: 9H-Imidazo[1,2-a]indol-9-one is unique due to its fused imidazole and indole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with potential therapeutic and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-9-7-3-1-2-4-8(7)12-6-5-11-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUIFKILPCDCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC=CN23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577219 | |
| Record name | 9H-Imidazo[1,2-a]indol-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120614-25-7 | |
| Record name | 9H-Imidazo[1,2-a]indol-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)

